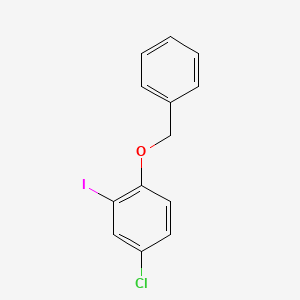

1-Benzyloxy-4-chloro-2-iodo-benzene

Description

1-Benzyloxy-4-chloro-2-iodo-benzene is a halogenated aromatic ether derivative characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, a chlorine atom at position 4, and an iodine atom at position 2. This compound belongs to a class of aryl ethers with applications in organic synthesis, particularly in cross-coupling reactions and as intermediates for pharmaceuticals or agrochemicals. Its structural features, including the electron-withdrawing halogens (Cl, I) and the bulky benzyloxy group, influence its reactivity, solubility, and crystallinity.

Properties

CAS No. |

100398-25-2 |

|---|---|

Molecular Formula |

C13H10ClIO |

Molecular Weight |

344.57 g/mol |

IUPAC Name |

4-chloro-2-iodo-1-phenylmethoxybenzene |

InChI |

InChI=1S/C13H10ClIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

OODCZCBJWKICJZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-chloro-2-iodo-benzene can be synthesized through a multi-step process involving halogen exchange reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-4-chloro-2-iodo-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol, are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of this compound with another aromatic compound.

Scientific Research Applications

1-Benzyloxy-4-chloro-2-iodo-benzene has several applications in scientific research, including:

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.

Mechanism of Action

The mechanism of action of 1-Benzyloxy-4-chloro-2-iodo-benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations:

- Electron Effects: The benzyloxy group in the target compound provides steric bulk and moderate electron-donating effects compared to smaller substituents like methoxy (-OCH₃) or nitro (-NO₂) groups. For instance, 2-benzyloxy-4-iodo-1-nitrobenzene () exhibits enhanced electrophilicity due to the nitro group, making it more reactive toward nucleophilic substitution than the chloro-iodo analog .

- Halogen Influence : The iodine atom at position 2 in the target compound enhances its utility in Ullmann or C–I bond activation reactions, whereas chloro/fluoro analogs (e.g., ) are more suited for C–F bond functionalization in medicinal chemistry .

- Crystallinity: Structural analogs like 1-benzyloxy-4-chlorobenzene () display near-coplanar aromatic rings (dihedral angle: 3.4°), stabilized by weak C–H⋯C interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data*

*Calculated using fragment-based methods.

Research Implications and Gaps

- Drug Discovery : As a bifunctional electrophile for sequential functionalization.

- Materials Science : As a building block for liquid crystals or conductive polymers, leveraging iodine’s polarizability.

Further studies are needed to elucidate its crystallographic details and catalytic performance in comparison to established analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.